molecular formula C14H20O8S B4302435 diethyl 3,4-bis(2-hydroxyethoxy)thiophene-2,5-dicarboxylate

diethyl 3,4-bis(2-hydroxyethoxy)thiophene-2,5-dicarboxylate

Cat. No.: B4302435
M. Wt: 348.37 g/mol
InChI Key: XVTYDFGUZFDOGM-UHFFFAOYSA-N
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Description

Diethyl 3,4-bis(2-hydroxyethoxy)thiophene-2,5-dicarboxylate is a chemical compound with the molecular formula C14H20O8S. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. This compound is known for its unique structure, which includes two ethoxycarbonyl groups and two hydroxyethoxy groups attached to the thiophene ring. It has various applications in scientific research and industry due to its interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl 3,4-bis(2-hydroxyethoxy)thiophene-2,5-dicarboxylate typically involves the esterification of 3,4-dihydroxythiophene-2,5-dicarboxylic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and continuous flow reactors. The use of automated systems for monitoring and controlling reaction parameters ensures consistent product quality and yield. The purification process may involve multiple steps, including distillation, crystallization, and filtration, to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

Diethyl 3,4-bis(2-hydroxyethoxy)thiophene-2,5-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Diethyl 3,4-bis(2-hydroxyethoxy)thiophene-2,5-dicarboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of diethyl 3,4-bis(2-hydroxyethoxy)thiophene-2,5-dicarboxylate involves its interaction with specific molecular targets and pathways. The hydroxyethoxy groups can form hydrogen bonds with biological molecules, influencing their activity. The thiophene ring can interact with aromatic residues in proteins, affecting their function. These interactions can modulate various biological pathways, leading to the observed effects .

Comparison with Similar Compounds

Similar Compounds

    Diethyl 3,4-dihydroxythiophene-2,5-dicarboxylate: Similar structure but lacks the hydroxyethoxy groups.

    Dimethyl 3,4-dihydroxythiophene-2,5-dicarboxylate: Methyl esters instead of ethyl esters.

    3,4-Dihydroxythiophene-2,5-dicarboxylic acid: The parent acid form without esterification.

Uniqueness

Diethyl 3,4-bis(2-hydroxyethoxy)thiophene-2,5-dicarboxylate is unique due to the presence of both ethoxycarbonyl and hydroxyethoxy groups, which confer distinct chemical properties and reactivity. This makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

diethyl 3,4-bis(2-hydroxyethoxy)thiophene-2,5-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20O8S/c1-3-19-13(17)11-9(21-7-5-15)10(22-8-6-16)12(23-11)14(18)20-4-2/h15-16H,3-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVTYDFGUZFDOGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=C(S1)C(=O)OCC)OCCO)OCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20O8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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